molecular formula C12H12O B8812410 2-Isopropylidene-1-indanone CAS No. 5706-00-3

2-Isopropylidene-1-indanone

Cat. No.: B8812410
CAS No.: 5706-00-3
M. Wt: 172.22 g/mol
InChI Key: ACHKLMSVYVYVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylidene-1-indanone is a high-purity organic compound belonging to the 1-indanone (benzocyclopentanone) family, a scaffold recognized as a privileged structure in medicinal chemistry and chemical synthesis . This compound serves as a valuable synthetic intermediate and building block for developing novel molecules with potential biological activity. Researchers value the indanone core for its structural features, which are present in a wide range of bioactive molecules . Indanone derivatives have demonstrated significant research potential across multiple therapeutic areas. They are investigated as potent agents in neurodegenerative disease research, showing promise as neuroprotective compounds in models for Alzheimer's and Parkinson's disease . The structural constraint of the indanone ring can provide conformational restriction, which is a valuable strategy in drug design to improve potency and selectivity . Beyond neuroscience, the indanone scaffold is explored for its antiviral, anti-inflammatory, analgesic, and anticancer properties . In agricultural chemistry research, indanone derivatives have also shown insecticidal, fungicidal, and herbicidal activities . As a synthetic intermediate, this compound can be utilized in various cyclization and functionalization reactions, contributing to the synthesis of more complex chemical architectures . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5706-00-3

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-propan-2-ylidene-3H-inden-1-one

InChI

InChI=1S/C12H12O/c1-8(2)11-7-9-5-3-4-6-10(9)12(11)13/h3-6H,7H2,1-2H3

InChI Key

ACHKLMSVYVYVNF-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC2=CC=CC=C2C1=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Isopropylidene 1 Indanone and Analogous Systems

Classical Organic Transformations in Indanone Annulation

Classical methods for constructing the indanone core and its derivatives have long been established in organic synthesis. These transformations typically rely on fundamental reactions such as condensation, cyclization, and acylation, driven by either basic or acidic catalysts.

Base-Catalyzed Condensation Reactions

Base-catalyzed reactions are fundamental in the formation of α,β-unsaturated ketones, a key structural feature of 2-isopropylidene-1-indanone. The most direct method for synthesizing 2-alkylidene-1-indanones is the Claisen-Schmidt condensation, an aldol (B89426) condensation between a ketone and an aromatic carbonyl compound that lacks α-hydrogens. magritek.com In the specific case of this compound, this involves the reaction of 1-indanone (B140024) with acetone (B3395972) in the presence of a base, such as ethanolic sodium hydroxide. nih.gov The base abstracts an α-hydrogen from the 1-indanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. The resulting β-hydroxy ketone intermediate readily dehydrates to form the stable, conjugated enone product. magritek.comlibretexts.org

Another significant base-catalyzed reaction for building the indanone ring itself is the Dieckmann Condensation. libretexts.org This intramolecular Claisen condensation involves the cyclization of a 1,6- or 1,7-diester using a full equivalent of a strong base, typically sodium ethoxide. libretexts.org The reaction forms a five- or six-membered cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the corresponding cyclic ketone, in this case, an indanone derivative. libretexts.orgrsc.org The deprotonation of the resulting acidic β-keto ester by the base is a key driving force for the reaction's equilibrium. libretexts.org

A multi-step, one-pot process utilizing a palladium catalyst can also conclude with a base-mediated cyclization. In this methodology, aromatic ketoesters, formed from the hydrogenation of cross-coupling products, undergo cyclization in the presence of sodium ethoxide. This forms 1-indanone anions which can then be alkylated to yield 2-substituted 1-indanones. nih.govbeilstein-journals.org

Table 1: Base-Catalyzed Synthesis of 2-Alkylidene-1-Indanone Derivatives This table is interactive. Click on the headers to sort.

Product Starting Materials Catalyst/Base Key Transformation Reference
2-Benzylidene-1-indanone (B110557) derivatives Substituted 1-indanones, Benzaldehydes Sodium Hydroxide (NaOH) Claisen-Schmidt Condensation nih.gov
2-Substituted 1-indanones Aromatic ketoesters Sodium Ethoxide (NaOEt) Intramolecular Cyclization/Alkylation nih.govbeilstein-journals.org
Cyclic β-keto ester (Indanone precursor) 1,6-Diesters Sodium Ethoxide (NaOEt) Dieckmann Condensation libretexts.org

Acid-Catalyzed Cyclization and Condensation Pathways

Acid catalysis provides an alternative route to both the indanone skeleton and its 2-alkylidene derivatives. The intramolecular cyclization of 3-arylpropionic acids is a common method, employing strong acids like polyphosphoric acid (PPA), sulfuric acid, or methanesulfonic acid (MSA). beilstein-journals.orgnih.gov These acids facilitate the formation of an acylium ion, which then undergoes an electrophilic aromatic substitution to close the five-membered ring. Non-conventional energy sources like microwaves have been shown to improve yields and reduce reaction times for these superacid-catalyzed cyclizations. nih.govmdpi.com For instance, using three equivalents of triflic acid (TfOH) under microwave irradiation at 80°C can lead to complete conversion of 3-(4-methoxyphenyl)propionic acid to the corresponding indanone in just 60 minutes. nih.govmdpi.com

The Nazarov cyclization is another powerful acid-catalyzed method for forming cyclopentenone rings, including indanones. This reaction involves the conrotatory electrocyclic closure of a divinyl ketone under acidic conditions (either Lewis or protic acids). beilstein-journals.org For example, chalcones can undergo Nazarov cyclization in the presence of trifluoroacetic acid to produce 1-indanones. beilstein-journals.org

Furthermore, acid-catalyzed aldol-type condensations can be used to introduce the 2-alkylidene moiety. The reaction between 1-indanone and various aldehydes, catalyzed by hydrochloric acid gas, yields 2-benzylidene-1-indanone derivatives. nih.gov

Friedel-Crafts Acylations in Indanone Construction

The intramolecular Friedel-Crafts acylation is one of the most widely used and reliable methods for constructing the 1-indanone core. nih.govmdpi.com The process typically starts with a 3-arylpropionic acid, which is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride or oxalyl chloride. nih.govbeilstein-journals.orgacs.org In the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), the acid chloride undergoes an intramolecular electrophilic acylation to form the fused ring system of 1-indanone. nih.govbeilstein-journals.org

An efficient one-pot process has been developed starting from benzoic acids. The benzoic acid is converted to its benzoyl chloride, which then reacts with ethylene (B1197577) in the presence of AlCl₃. The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation at elevated temperatures (140-160°C) to yield the 1-indanone product. nih.govacs.orgacs.org This scalable method expands the accessibility of structurally diverse 1-indanones from more readily available starting materials. acs.org

Table 2: Friedel-Crafts Acylation for 1-Indanone Synthesis This table is interactive. Click on the headers to sort.

Starting Material Reagents Catalyst Key Transformation Yield Reference
3-Phenylpropionic acid chloride - AlCl₃ in benzene (B151609) Intramolecular Acylation 90% beilstein-journals.org
3-Arylpropionic acid derivatives Thionyl chloride AlCl₃ in CH₂Cl₂ Intramolecular Acylation - nih.gov
Benzoic acids Thionyl chloride, Ethylene AlCl₃ One-pot Acylation/Alkylation Varies acs.orgacs.org
Benzyl Meldrum's acid derivatives - Sc(OTf)₃ Intramolecular Acylation High nih.govmdpi.com

Transition Metal-Catalyzed Approaches to Indanone Frameworks

In recent decades, transition metal catalysis has emerged as a powerful tool for organic synthesis, offering novel and efficient pathways to complex molecules. Palladium and nickel catalysts, in particular, have been extensively used to construct indanone frameworks through various coupling and cyclization strategies.

Palladium-Mediated Coupling and Cyclization Reactions

Palladium catalysts excel at mediating a wide range of transformations suitable for indanone synthesis. A prominent example is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. mdpi.comorganic-chemistry.orgorganic-chemistry.org This reaction involves the coupling of an aryl iodide with an alkyne under a carbon monoxide (CO) atmosphere, leading to the formation of the indanone ring system in a single step. organic-chemistry.orgbohrium.com Mechanistic studies suggest the reaction proceeds via the formation of palladium nanoparticles, with an initial oxidative addition of the C-I bond, followed by alkyne insertion, carbonylation, and subsequent annulation. bohrium.com

The Catellani reaction has also been adapted for indanone synthesis. This powerful reaction allows for the sequential functionalization of both the ortho- and ipso-positions of an aryl halide. In one approach, a palladium-catalyzed reaction of primary benzamides with norbornene as a mediator results in indanones through a cascade involving ortho-C-H alkylation and ipso-C-N bond cleavage/annulation. rsc.orgrsc.org Another palladium-catalyzed annulation involves the reaction of o-bromobenzaldehydes with norbornene derivatives, where the indanone skeleton is formed via C-H activation of the aldehyde group under mild conditions. nih.govacs.org

Furthermore, a multi-step, one-pot Heck-reduction-cyclization-alkylation (HRCA) sequence has been developed. This process begins with a Heck reaction between a diazonium salt and methyl vinyl ketone, followed by hydrogenation. The resulting ketoester then undergoes a base-mediated cyclization and subsequent alkylation to yield 2-substituted 1-indanones. nih.govbeilstein-journals.org

Table 3: Palladium-Catalyzed Synthesis of Indanones This table is interactive. Click on the headers to sort.

Reaction Type Starting Materials Catalyst System Key Features Reference
Carbonylative Cyclization Unsaturated aryl iodides, Alkynes, CO PdCl₂, Na₂CO₃, TBAB Ligand-free, nanoparticle-catalyzed bohrium.com
Annulation (Catellani-type) Primary benzamides, Norbornene Palladium catalyst ortho-C-H alkylation, ipso-C-N cleavage rsc.orgrsc.org
Annulation (C-H Activation) o-Bromobenzaldehydes, Norbornene Palladium catalyst Aldehyde C-H activation nih.govacs.org
HRCA Sequence Diazonium salts, Methyl vinyl ketone Palladium catalyst Multi-step one-pot process nih.govbeilstein-journals.org

Nickel-Catalyzed Reductive and Carbonylative Cyclizations

Nickel catalysis offers complementary and sometimes superior reactivity for the synthesis of indanone frameworks. A notable application is the nickel-catalyzed reductive cyclization of enones, which can produce a wide array of indanones with high enantiomeric induction. organic-chemistry.orgacs.org This method has proven versatile in the stereoselective synthesis of several medically valuable compounds. organic-chemistry.org

An unprecedented nickel-catalyzed domino reductive cyclization of o-bromoaryl aldehydes and alkynes provides a straightforward route to indanones. researchgate.netthieme-connect.com This reaction, which proceeds via a hydrogen autotransfer strategy, is tolerant of a variety of functional groups. researchgate.net The mechanism involves the nickel-catalyzed reaction between the aldehyde and alkyne in the presence of a reducing agent like zinc powder. researchgate.net Slightly modified conditions using 1,6-enynes instead of alkynes can lead to the formation of spiroindanones, constructing three C-C bonds in a single step with high diastereoselectivity. thieme-connect.com

Nickel catalysts are also effective in intramolecular hydroacylation. For example, the hydroacylation of o-allylbenzaldehyde derivatives in the presence of a [Ni(cod)₂] and an N-heterocyclic carbene (NHC) ligand system yields various 1-indanones in high yields. beilstein-journals.org

Table 4: Nickel-Catalyzed Synthesis of Indanones This table is interactive. Click on the headers to sort.

Reaction Type Starting Materials Catalyst System Key Features Reference
Reductive Cyclization Enones Nickel catalyst High enantiomeric induction organic-chemistry.orgacs.org
Domino Reductive Cyclization o-Bromoaryl aldehydes, Alkynes Ni(OAc)₂·4H₂O, dppe, Zn Hydrogen autotransfer strategy researchgate.netthieme-connect.com
Intramolecular Hydroacylation o-Allylbenzaldehyde derivatives [Ni(cod)₂], NHC ligand Forms 1-indanones from aldehydes beilstein-journals.org
Formal Carboacylation o-Allylbenzamides, Arylboronic acid esters Nickel catalyst Triggered by amide C-N bond activation organic-chemistry.org

Rhodium- and Iridium-Catalyzed Asymmetric Transformations

Rhodium and iridium catalysts have proven to be exceptionally effective in the asymmetric synthesis of chiral indanone derivatives, providing access to enantiomerically enriched compounds with high efficiency.

Rhodium Catalysis:

Rhodium-catalyzed reactions are prominent in the formation of chiral 3-aryl-1-indanones. A notable example is the asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. nih.govorganic-chemistry.orgacs.org This method utilizes a simple and cost-effective chiral ligand, MonoPhos, under mild conditions to afford a variety of enantioenriched 3-aryl-1-indanone derivatives in high yields (up to 95%) and with excellent enantioselectivities (up to 95% ee). nih.govorganic-chemistry.org The reaction demonstrates broad substrate scope, tolerating diverse electronic and steric properties on the aryl substituents. organic-chemistry.org Optimization studies have shown that aqueous potassium phosphate (B84403) as a base and toluene (B28343) as the solvent provide optimal results. organic-chemistry.org

Another innovative rhodium-catalyzed approach involves the tandem carborhodium/cyclization and intramolecular proton shift of internal alkynes. organic-chemistry.org This process is conducted under mild and sustainable conditions, using water as the sole solvent without the need for exogenous ligands, and is compatible with a broad range of functional groups on the alkyne. organic-chemistry.org Additionally, rhodium catalysis has been employed in the asymmetric isomerization of racemic α-arylpropargyl alcohols, using chiral bisphosphine ligands to achieve high enantioselectivity in the formation of β-chiral 1-indanones. beilstein-journals.org

Table 1: Rhodium-Catalyzed Asymmetric Synthesis of Chiral 1-Indanone Analogues
Reaction TypeCatalyst SystemSubstrateProductKey FeaturesReference
Asymmetric Intramolecular 1,4-AdditionRh-catalyst / MonoPhos (chiral ligand)Pinacolborane chalcone derivativesChiral 3-aryl-1-indanonesHigh yields (up to 95%), excellent enantioselectivity (up to 95% ee), mild conditions. nih.govorganic-chemistry.orgacs.org
Tandem Carborhodium/CyclizationRh-catalystFunctional internal alkynes2,3-substituted indanonesMild, sustainable conditions; water as solvent; no exogenous ligand. organic-chemistry.org
Asymmetric IsomerizationRh-catalyst / Chiral bisphosphine ligandRacemic α-arylpropargyl alcoholsβ-Chiral 1-indanonesHigh enantioselectivity. beilstein-journals.org

Iridium Catalysis:

Iridium catalysts are particularly effective for the asymmetric hydrogenation of indenones to produce chiral indanones. The asymmetric hydrogenation of 3-arylindenones using iridium catalysts has been developed to yield a variety of chiral 3-arylindanones with excellent yields and good enantioselectivities. researchgate.netmolaid.com These reactions show good compatibility with a range of functional groups and can be performed on a gram scale without loss of yield or enantioselectivity. researchgate.net The use of chiral phosphine-oxazoline ligands in conjunction with iridium has been shown to be crucial for achieving high enantioselectivity in the hydrogenation of cyclic enamides, which are precursors to chiral amines. nih.gov

Furthermore, a dicationic iridium(III)-catalyzed Nazarov cyclization of dienones has been successfully applied to the synthesis of functionalized 1-indanones. beilstein-journals.org This reaction proceeds via electrocyclization of substrates bearing electron-withdrawing groups, facilitated by the iridium catalyst in the presence of silver hexafluoroantimonate, under mild conditions. beilstein-journals.org

Table 2: Iridium-Catalyzed Asymmetric Synthesis of Chiral 1-Indanone Analogues
Reaction TypeCatalyst SystemSubstrateProductKey FeaturesReference
Asymmetric HydrogenationIr-catalyst / Chiral phosphine-oxazoline ligand3-ArylindenonesChiral 3-arylindanonesExcellent yields, good enantioselectivities, scalable. researchgate.netmolaid.com
Nazarov CyclizationDicationic Ir(III)-catalyst / AgSbF₆Dienones with electron-withdrawing groupsFunctionalized 1-indanonesMild conditions, very good yields. beilstein-journals.org

Applications of Copper, Iron, Cobalt, Ruthenium, and Silver Catalysis

A range of other transition metals have been successfully employed in the synthesis of this compound and its analogues, often providing alternative, cost-effective, and sustainable routes.

Copper Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity. A facile and highly efficient method for synthesizing 3-hydroxy-1-indanones involves a copper-catalyzed intramolecular annulation of simple 2-ethynylbenzaldehydes. nih.govacs.orgacs.org This protocol, often using simple copper iodide (CuI), proceeds under mild conditions to give the desired products in good to excellent yields. nih.govacs.org Copper(II) triflate (Cu(OTf)₂) has also been identified as an effective Lewis acid catalyst in the Nazarov cyclization of dienones, allowing the reaction to proceed with acid-sensitive substrates. beilstein-journals.orgthieme.de

Iron Catalysis: Iron, an earth-abundant and non-toxic metal, is an attractive catalyst for green chemistry. Iron(III) salts, such as iron(III) perchlorate (B79767) supported on alumina, have been shown to effectively catalyze the Nazarov cyclization of pyrrole (B145914) derivatives to afford cyclized products with high trans selectivity. capes.gov.br Iron-catalyzed C-H bond activation and annulation of carboxamides with internal alkynes have been developed to produce a variety of indenone derivatives. researchgate.net This reaction is thought to proceed via C-H activation, alkyne insertion, and a Lewis acid-accelerated cyclization. researchgate.net Additionally, photoredox iron-catalyzed decarboxylative radical cyclizations provide a sustainable route to chroman-4-ones, a related heterocyclic system, using FeCl₃ as the catalyst under visible light. acs.org

Cobalt Catalysis: Cobalt catalysts have been utilized in intramolecular cyclizations to form fused carbocyclic systems. For instance, the intramolecular cyclization of alkylated indanones can be achieved using a cobalt(II)acetylacetone/Xantphos catalyst system in the presence of trimethylaluminium (AlMe₃), affording fused carbocyclic compounds with good regio- and stereoselectivity. rsc.org

Ruthenium Catalysis: Ruthenium catalysts have shown great utility in C–H activation and annulation reactions. A ruthenium-catalyzed C–H alkylation/cyclization of acylsilanes with aldehydes provides access to silyl (B83357) indenes, which are versatile precursors to indanone derivatives. rsc.org Another powerful strategy involves the ruthenium-catalyzed tandem coupling and cyclization of aromatic acids with α,β-unsaturated ketones. acs.orgnih.gov This one-pot reaction can be tuned to selectively produce either spiroindanones or 2-substituted 1-indanones by the addition of manganese additives and water. acs.orgnih.gov The mechanism involves a carboxylate-directed C-H activation followed by a series of condensation and addition reactions. nih.gov

Silver Catalysis: Silver catalysts have been employed in novel synthetic routes to indanone analogues. A silver nitrate-promoted C-C coupling of 1,3-indanedione monotosylhydrazones with arylboronic acids under microwave irradiation provides a rapid synthesis of 3-arylindan-1-ones in excellent yields. organic-chemistry.orgorganic-chemistry.org This method accelerates the synthesis of biologically relevant molecules. organic-chemistry.orgorganic-chemistry.org In a dual catalytic system, a combination of a proton acid and a silver catalyst has been used in the serial (5+2)-cycloaddition and Nazarov cyclization of (E)-2-arylidene-3-hydroxyindanones with conjugated eneynes to produce indanone-fused benzo[cd]azulenes. nih.gov

Table 3: Applications of Various Metal Catalysts in Indanone Synthesis
MetalReaction TypeCatalyst SystemProduct TypeKey FeaturesReference
CopperIntramolecular AnnulationCuI3-Hydroxy-1-indanonesMild conditions, good to excellent yields. nih.govacs.orgacs.org
IronNazarov CyclizationFe(ClO₄)₃·Al₂O₃Cyclopenta[b]pyrrolonesHigh trans selectivity. capes.gov.br
CobaltIntramolecular CyclizationCo(acac)₂ / Xantphos / AlMe₃Fused carbocyclesGood regio- and stereoselectivity. rsc.org
RutheniumTandem Coupling/CyclizationRu-catalyst / Mn(II) additiveSpiroindanones or 2-substituted 1-indanonesSwitchable selectivity, one-pot reaction. acs.orgnih.gov
SilverReductive CouplingAgNO₃ / Microwave3-Arylindan-1-onesRapid, excellent yields. organic-chemistry.orgorganic-chemistry.org

Advanced Cyclization and Annulation Strategies

Beyond direct metal-catalyzed transformations, sophisticated cyclization and annulation strategies provide powerful tools for constructing the indanone core and more complex fused systems.

The Nazarov cyclization is a classic and powerful method for the synthesis of cyclopentenones, including the indanone framework, through the 4π-electrocyclization of a pentadienyl cation derived from a divinyl ketone. thieme.de The reaction is typically promoted by strong protic or Lewis acids. thieme.de In the context of indanone synthesis, one of the double bonds of the dienone precursor is part of an aromatic system. beilstein-journals.org

Various Lewis acids have been employed to catalyze this transformation. For instance, copper(II) triflate (Cu(OTf)₂) is effective for cyclizing polarized dienones, allowing the reaction to proceed under milder conditions suitable for acid-sensitive substrates. beilstein-journals.orgthieme.de Aluminum chloride (AlCl₃) is another common promoter for the Nazarov-type cyclization of 1,4-enediones and aryl vinyl β-ketoesters, leading to polysubstituted-1-indanones in high yields. beilstein-journals.orgresearchgate.net The substitution pattern on the precursor has been shown to be crucial for reaction efficiency. beilstein-journals.org As mentioned previously, dicationic iridium(III) complexes have also been used to catalyze Nazarov cyclizations, expanding the toolkit for this transformation. beilstein-journals.org

Intramolecular reactions are highly effective for constructing complex, fused-ring systems from simpler indanone precursors. These strategies benefit from favorable entropic factors and often proceed with high regio- and stereoselectivity.

One such strategy is the rhodium-catalyzed direct insertion of ethylene into the C-C bond of 1-indanones. nih.gov This two-carbon ring-expansion reaction follows a "cut-insert-sew" mechanism to form benzocycloheptenone skeletons, which are valuable synthetic intermediates. nih.gov Another example is the ruthenium-catalyzed tandem coupling and cyclization of aromatic acids with α,β-unsaturated ketones, which can lead to spiroindanone frameworks through a sequence of C-H activation, conjugate addition, Dieckmann condensation, and Michael addition. acs.orgnih.gov

Intramolecular Friedel-Crafts acylation is a fundamental method for creating fused ring systems. For example, 4-substituted indoles can undergo intramolecular Friedel-Crafts acylation to produce indanones and tetralones fused at the 5-position of the indole (B1671886) ring. figshare.com

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

A three-component MCR for the synthesis of 3-aryl-1-indanones has been developed, employing benzaldehydes, silyl enolates, and an arene nucleophile. rsc.org This two-step, single-pot strategy begins with a Mukaiyama aldol reaction to form a β-O-silyl ether intermediate, which then undergoes a Friedel-Crafts reaction with the arene to yield the final indanone product, avoiding the need for metal catalysts. rsc.orgresearchgate.net

Ninhydrin (B49086) is a versatile building block in MCRs for constructing spiro-indanone frameworks. nih.gov For example, a one-pot, three-component reaction of ninhydrin, an amino acid (like sarcosine (B1681465) or proline), and a dipolarophile (like a chalcone or maleimide) can generate spiro-indanone pyrrolidine (B122466) derivatives through a [3+2] cycloaddition of an in-situ generated azomethine ylide. nih.govrsc.org These reactions often proceed with high regio- and stereospecificity. nih.gov

Intramolecular Reactivity for Fused Ring Systems

Contemporary and Sustainable Synthetic Innovations

Modern organic synthesis places a strong emphasis on developing environmentally benign and sustainable methods. This includes the use of non-toxic, earth-abundant catalysts, reactions in green solvents like water, one-pot procedures to minimize waste, and energy-efficient processes like photocatalysis.

Many of the methodologies described in the preceding sections align with these principles. For example, the use of iron capes.gov.brresearchgate.netacs.org and copper nih.govacs.orgacs.org catalysts represents a move away from more expensive and toxic heavy metals. The rhodium-catalyzed synthesis of 2,3-substituted indanones in water is a prime example of a green transformation. organic-chemistry.org

One-pot multi-component reactions inherently contribute to sustainability by reducing the number of synthetic steps, solvent usage, and purification operations. rsc.org The metal-free, three-component synthesis of 3-aryl-1-indanones is a notable example of a sustainable approach. rsc.orgresearchgate.net

Photocatalysis is another emerging sustainable strategy. A visible-light-induced, catalyst-free [5+2] cycloaddition of vinylcyclopropanes has been reported, showcasing an energy-efficient synthetic route. researchgate.net Furthermore, the iron-catalyzed photoredox decarboxylative radical cyclization to form related heterocyclic systems demonstrates the power of combining an earth-abundant metal with light energy to drive reactions under mild, room-temperature conditions. acs.org Microwave-assisted synthesis, such as the silver-promoted synthesis of 3-arylindan-1-ones, also represents a contemporary innovation that can significantly reduce reaction times and energy consumption. organic-chemistry.org

Utilization of Non-Conventional Energy Sources (e.g., Microwave, Ultrasound)

The application of non-conventional energy sources such as microwave (MW) and ultrasound (US) irradiation has revolutionized organic synthesis. These techniques facilitate efficient energy transfer directly to the reacting molecules, leading to dramatic rate enhancements, higher yields, and often improved product purity compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions by direct interaction with polar molecules in the reaction mixture, causing rapid, localized heating. This technology has been successfully applied to key reactions for indanone synthesis, such as the Friedel-Crafts acylation and Nazarov cyclization.

Research has shown that the one-pot synthesis of 1-indanone derivatives from arenes and α,β-unsaturated acyl chlorides can be achieved in good yields under microwave irradiation in the presence of aluminum chloride. iyte.edu.tracs.org In one study, an optimized yield of 79% was obtained using pulsed microwave irradiation at 185 °C. acs.org This pulsed approach, where the reaction is subjected to short bursts of energy, was found to be superior to continuous irradiation, which could lead to overheating and the formation of tar-like byproducts. acs.org

The Nazarov cyclization, a powerful method for forming cyclopentenones, is also significantly enhanced by microwave energy. The synthesis of 1-indanone analogs from chalcones, which would typically take several hours under conventional heating, can be completed in as little as 20 minutes using microwave irradiation at 120 °C in the presence of trifluoroacetic acid (TFA). preprints.orgpreprints.orgbeilstein-journals.org This rapid conversion minimizes the formation of side products and simplifies purification. preprints.org

Table 1: Microwave and Ultrasound-Assisted Synthesis of Indanone Analogs
Reaction TypeStarting MaterialsEnergy SourceCatalyst/ReagentConditionsYieldReference(s)
Friedel-Crafts Acylation/Nazarov CyclizationBenzene, Crotonyl chlorideMicrowaveAluminum chloride185 °C, 10 x 2 min (pulsed)79% acs.org
Nazarov CyclizationChalcone (DMU135)MicrowaveTrifluoroacetic acid (TFA)120 °C, 20 min72% preprints.orgpreprints.org
Intramolecular Friedel-Crafts Acylation3-(4-methoxyphenyl) propionic acidMicrowaveTriflic acid (TfOH)80 °C, 60 minQuantitative mdpi.comresearchgate.net
Intramolecular Friedel-Crafts Acylation3-(4-methoxyphenyl) propionic acidUltrasoundTriflic acid (TfOH)Room Temp, 60 minQuantitative mdpi.comresearchgate.net
Knoevenagel-type Condensation1,3-Indandione, Aromatic AldehydesUltrasound-Shorter time, better yield vs. conventional- acs.orgnih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, promotes synthesis through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of reaction rates.

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to form 1-indanones has been effectively carried out using ultrasound. mdpi.comresearchgate.netnih.govnih.gov In a comparative study, the cyclization of 3-(4-methoxyphenyl) propionic acid using triflic acid as a catalyst reached full conversion in just 60 minutes at room temperature under ultrasound irradiation. mdpi.comresearchgate.net This demonstrates a significant advantage over thermal methods, which require higher temperatures and longer durations.

Furthermore, the synthesis of 2-benzylidene-1-indanone derivatives, which are structurally analogous to this compound, has been improved using an ultrasonic probe as a non-conventional activation method. acs.orgnih.govnih.gov This approach resulted in shorter reaction times and higher yields compared to established conventional procedures, highlighting the efficiency of sonochemical methods in constructing the indanone framework. acs.orgnih.gov

Development of Green Chemistry Principles in Indanone Synthesis

The integration of green chemistry principles is crucial for developing sustainable synthetic processes. This involves minimizing waste, using less hazardous chemicals, employing renewable feedstocks, utilizing catalysts, and designing for energy efficiency.

Another key principle is the use of efficient and recyclable catalysts. A microwave-assisted intramolecular Friedel-Crafts acylation has been developed using a recoverable and reusable metal triflate catalyst in a triflate-anion-containing ionic liquid. beilstein-journals.orgnih.gov This system allows for the synthesis of 1-indanones in good yields while adhering to green chemistry goals. beilstein-journals.orgnih.gov Similarly, silica (B1680970) gel-supported triflic acid (TfOH-SiO₂) has been proposed as an efficient and recyclable catalyst for Friedel-Crafts acylation, capable of being used under solvent-free conditions. researchgate.net For metal-free synthesis, the amino acid L-proline has been shown to be an effective and environmentally benign organocatalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to produce indanones. rsc.org

Improving atom economy is also a central tenet of green chemistry. The direct dehydrative cyclization of 3-arylpropionic acids is preferable to methods starting from the corresponding acid chlorides. mdpi.comresearchgate.net This "one-step" reaction produces only water as a byproduct, whereas the "two-step" acid chloride route generates a significant amount of toxic and corrosive waste. researchgate.net

Table 2: Application of Green Chemistry Principles in Indanone Synthesis
Green PrincipleReaction TypeStarting MaterialReagent/Catalyst/SolventConditionsYield/OutcomeReference(s)
Green SolventNazarov CyclizationChalcone (DMU135)4-methyltetrahydropyran (4-MeTHP), BF₃OEt₂Reflux, overnight34%, Simplified work-up, avoids hazardous TFA preprints.orgpreprints.org
Recyclable CatalystIntramolecular Friedel-Crafts Acylation3-Arylpropanoic acidsMetal triflate in ionic liquidMicrowave irradiationGood yields, catalyst reusable beilstein-journals.orgnih.gov
Recyclable CatalystIntramolecular Friedel-Crafts Acylation3-Arylpropionic acidsSilica gel-supported triflic acid (TfOH-SiO₂)Solvent-free, MW or USGood conversion, catalyst recyclable researchgate.net
Metal-Free OrganocatalysisIntramolecular Hydroacylation2-VinylbenzaldehydeL-proline-Good to excellent yields, environmentally benign rsc.org
Improved Atom EconomyIntramolecular Friedel-Crafts Acylation3-Arylpropionic acidsProtic/Lewis acidsMW or US irradiationProduces only water as byproduct, avoiding toxic waste from acid chlorides mdpi.comresearchgate.net

Reactivity and Chemical Transformations of 2 Isopropylidene 1 Indanone

Reactions at the Exocyclic Double Bond

The exocyclic carbon-carbon double bond is a key locus of reactivity, susceptible to a variety of addition and reduction reactions.

The reduction of the exocyclic double bond in 2-isopropylidene-1-indanone and its analogues can be achieved with high stereoselectivity using catalytic hydrogenation. This process converts the isopropylidene group into an isopropyl group, creating a new chiral center at the C2 position. The choice of catalyst and reaction conditions is crucial for controlling the enantioselectivity of the product, yielding optically active secondary alcohols which are valuable intermediates in the synthesis of bioactive molecules. nih.govajchem-b.com

Asymmetric hydrogenation is a premier method for establishing a chiral center. ethz.ch The efficiency of this transformation is marked by high turnover numbers (TON) and turnover frequencies (TOF), making it suitable for industrial-scale synthesis. nih.gov Catalysts based on ruthenium (Ru) and iridium (Ir) complexed with chiral ligands have proven highly effective. For instance, Ru(II) catalysts with chiral diphosphine and diamine ligands demonstrate high activity and enantioselectivity for the reduction of the carbonyl group in related ketone systems. ajchem-b.com While direct studies on this compound are specific, the principles derived from the asymmetric hydrogenation of analogous α,β-unsaturated ketones are applicable. The reaction involves the selective addition of molecular hydrogen across the double bond from one of two enantiofaces, dictated by the chiral environment of the catalyst. nih.govnumberanalytics.com

Factors influencing the stereochemical outcome include the catalyst structure, the substrate's functional groups, and the reaction conditions such as temperature and hydrogen pressure. numberanalytics.com For example, in related systems, rhodium-catalyzed asymmetric intramolecular 1,4-addition of borane (B79455) reagents to chalcone (B49325) derivatives (which share the enone motif) proceeds with excellent enantioselectivity to give chiral 3-aryl-1-indanones. organic-chemistry.org

Table 1: Catalysts in Asymmetric Hydrogenation of Unsaturated Ketones Click on a row to learn more about the catalyst system.

Catalyst System Substrate Type Typical Product Key Feature
Ru-BINAP Activated Alkenes Chiral Alkanes High enantioselectivity for substrates with a directing group. ethz.ch
η6-arene/TsDPEN–Ru Aromatic Ketones Chiral Alcohols Operates under slightly acidic conditions. nih.gov
MsDPEN–Cp*Ir Aromatic Ketones Chiral Alcohols Effective for a range of ketones. nih.gov

The conjugated system of this compound allows for both electrophilic and nucleophilic additions at the exocyclic double bond.

Electrophilic Addition: The electron-rich π-bond of the alkene can be attacked by electrophiles. science-revision.co.ukchemistrysteps.com The reaction is initiated by the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. numberanalytics.com This intermediate is then attacked by a nucleophile to yield the final addition product. In the case of unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. chemguide.co.uk For example, the addition of hydrogen halides (H-X) proceeds via protonation of the double bond, followed by the attack of the halide anion. numberanalytics.comlibretexts.org

Nucleophilic Addition (Michael Addition): As a classic α,β-unsaturated ketone, this compound is an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon of the isopropylidene group (conjugate addition) due to the electron-withdrawing effect of the adjacent carbonyl group. researchgate.net This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The process involves two main steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the double bond. The π-electrons are pushed onto the α-carbon, and subsequently onto the carbonyl oxygen, forming an enolate intermediate. chemistryguru.com.sglibretexts.orglibretexts.org

Protonation: The enolate intermediate is then protonated, typically by a protic solvent or a weak acid added during workup, to give the final 1,4-adduct. chemistryguru.com.sglibretexts.org

A wide range of nucleophiles can be employed, including enolates, amines, thiols, and organometallic reagents. researchgate.net For instance, the reaction of 1-indanone (B140024) with aromatic aldehydes in the presence of a base can lead to a 2-benzylidene-1-indanone (B110557), which can then undergo a subsequent Michael dimerization reaction to form complex spiro compounds. researchgate.net

Stereoselective Hydrogenation and Reduction Processes

Ring System Modifications and Rearrangements

The indanone core of this compound can be modified through various cyclization and rearrangement reactions to generate more complex molecular architectures.

1-Indanone derivatives, including 2-alkylidene variants, are versatile building blocks for constructing fused and spirocyclic systems through annulation reactions. rsc.orgnih.gov These reactions have seen significant advancements, enabling the synthesis of diverse carbo- and heterocyclic scaffolds, often with high stereoselectivity. nih.gov

For example, 2-arylidene-1-indanones can react with annulating partners like 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst (p-TsOH). This reaction proceeds in refluxing acetonitrile (B52724) to afford polyheterocyclic fused systems in excellent yields. nih.gov Another strategy involves the reaction of 2-carbonyl-1-indanones with alkynes, catalyzed by Mn(CO)₅Br, which can lead to fused tricyclic scaffolds containing all-carbon quaternary centers through a domino addition process. rsc.org

Spiro architectures can also be accessed. For instance, the reaction of 2,2-disubstituted-1-indanones using HBr/AcOH can induce cyclization to form a spiro-1-indanone, which can be a precursor to biologically active compounds. beilstein-journals.org

Ring Expansion: The five-membered ring of the indanone system can be expanded to form larger rings, a valuable transformation for accessing complex molecular frameworks. rsc.org A notable method is the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond between the carbonyl carbon and the quaternary carbon of the benzene (B151609) ring in 1-indanones. nih.gov This two-carbon ring expansion strategy produces seven-membered benzocycloheptenone skeletons and is tolerant of a wide range of functional groups. nih.gov The reaction proceeds through a "cut-insert-sew" mechanism involving ethylene as a two-carbon unit. rsc.org Similar ring expansions can be achieved using internal alkynes as the two-carbon source. rsc.org

Another powerful two-step protocol converts 1-indanones into 2-chloro- or 2-bromo-1-naphthols, effectively expanding the five-membered ring into a six-membered aromatic ring. uibk.ac.atacs.orgnih.gov This method shows broad functional group tolerance under mild conditions and has been applied in the total synthesis of natural products like defucogilvocarcin M. uibk.ac.atacs.orgnih.govresearchgate.net

Ring Contraction: While less common for the indanone system itself, ring contraction is a known strategy in organic synthesis. For related systems, such as 1,2-dihydronaphthalenes, ring contraction to form indane derivatives can be promoted by reagents like hydroxy(tosyloxy)iodobenzene (HTIB) or thallium(III) nitrate (B79036) (TTN). researchgate.net The synthesis of α-diazoindanones has also been studied in the context of ring contraction reactions in the indane series. acs.org

Indenones can be synthesized from indanone precursors via a dehydration pathway involving a hydroxylated intermediate. A common route involves the creation of a tertiary alcohol at the C2 position, followed by the elimination of water.

For a compound like this compound, a related pathway to an indenone would typically start from a 2-hydroxy-2-alkyl-1-indanone. These tertiary alcohols can be prepared by reacting a 1-indanone with an appropriate Grignard reagent, such as methylmagnesium iodide. psu.edu The subsequent acid-catalyzed or base-induced dehydration (elimination of water) from the tertiary alcohol leads to the formation of an indenone, where a new double bond is formed within the five-membered ring, conjugated with the carbonyl group. psu.edu For instance, the elimination of water from 1,2-dihydroxy-1,2-dimethylindane under acidic conditions yields 1,2-dimethyl-1H-inden-1-ol, which exists in equilibrium with its indenone tautomer.

Ring Expansion and Contraction Strategies

Derivatization Chemistry for Structural Elaboration

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. These transformations can be broadly categorized into the functionalization of the existing indanone skeleton and its conversion into diverse structural analogs.

The term regioselective refers to a chemical reaction in which one direction of bond making or breaking is favored over all other possibilities. acs.org In the context of this compound, functionalization can be directed to specific positions on the molecule.

The exocyclic double bond and the carbonyl group are the primary sites for regioselective reactions. The conjugated system is susceptible to nucleophilic attack, typically at the β-carbon of the double bond (a Michael-type addition) or directly at the carbonyl carbon. The outcome of the reaction can often be tuned by the choice of reagents and reaction conditions. For instance, hard nucleophiles tend to attack the carbonyl carbon, while softer nucleophiles favor conjugate addition. organic-chemistry.org

The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions. The existing substituents on the benzene ring will direct incoming electrophiles to specific positions (ortho, meta, or para). For example, functionalization of the aromatic ring of related indanone structures has been achieved through various methods. rsc.org

Furthermore, the α-carbon to the carbonyl group can be deprotonated under basic conditions to form an enolate intermediate. This enolate can then react with various electrophiles, leading to α-substitution products. organic-chemistry.org

The this compound scaffold is a valuable precursor for the synthesis of a variety of complex molecular architectures, including spirocyclic and fused-ring systems. These transformations often leverage the reactivity of the exocyclic double bond in cycloaddition reactions.

Cycloaddition Reactions:

2-Alkylidene-1-indanones have been shown to participate in higher-order [10+2] cycloaddition reactions. rsc.orgrsc.org For instance, in the presence of a phase-transfer catalyst, 2-alkylidene-1-indanones react with 3-nitroindoles to produce structurally diverse polycyclic cyclopenta[b]indoline derivatives. rsc.org This type of reaction demonstrates the potential of the 2-alkylidene-1-indanone system to act as a ten-π-electron component in cycloadditions.

Similarly, [3+2] cycloaddition reactions have been reported for related 2-benzylidene-1-indenones with various olefins, leading to the formation of indanone-fused cyclopentane (B165970) polycycles. nih.gov These reactions highlight the ability of the exocyclic double bond to act as a dipolarophile. The reaction of 2-benzylidene-1-indenones with aurones, for example, can yield fused tricyclic and spirocyclic scaffolds. researchgate.net

Synthesis of Spiro Compounds:

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. acs.org The dimerization of conjugated 1-indanones under basic conditions is a known method to produce spirodimers. acs.orgbeilstein-journals.org For example, the treatment of 1-indanones with aromatic aldehydes can lead to complex spiropolycyclic compounds through a multi-component reaction. beilstein-journals.org It is plausible that this compound could undergo similar base-catalyzed self-condensation or reactions with other suitable partners to form spirocyclic structures. Research on 2-isothiocyanato-1-indanones has shown their utility in asymmetric [3+2] annulation reactions to create chiral dispiro compounds. nih.gov

Table 1: Examples of Derivatization Reactions of 2-Alkylidene-1-indanones
Reaction TypeReactant(s)Product TypeKey FeaturesReference
[10+2] Cycloaddition3-NitroindolesPolycyclic cyclopenta[b]indolinesDearomatization of 3-nitroindole; Phase-transfer catalysis rsc.org
[3+2] CycloadditionFunctionalized OlefinsIndanone-fused cyclopentanesRegioselective; Base-catalyzed nih.gov
DimerizationSelf-reaction under basic conditionsSpirodimersHighly stereoselective acs.orgbeilstein-journals.org
Asymmetric [3+2] AnnulationBarbiturate-based olefinsChiral dispiro[indene-pyrrolidine-pyrimidine]sBifunctional thiourea (B124793) catalyst; High stereoselectivity nih.gov

Regioselective Functionalization of the Indanone Skeleton

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes. While specific kinetic and spectroscopic studies on this compound are limited, the mechanisms can be inferred from studies of analogous systems and general principles of organic reactivity.

Many of the derivatization reactions of this compound and its analogs proceed through common types of reactive intermediates.

Enolates: In base-catalyzed reactions, the deprotonation of the α-carbon to the carbonyl group generates an enolate. This nucleophilic intermediate is key in reactions such as aldol (B89426) condensations and Michael additions. organic-chemistry.org The dimerization of 2-benzylidene-1-indanone, for instance, is proposed to proceed through a Michael addition involving a carbanion generated by deprotonation at the 3-position. beilstein-journals.org

1-Hydroxyl Isobenzofulvene Anions: In the presence of a base, 2-alkylidene-1-indanones can form 1-hydroxyl isobenzofulvene anion intermediates, which are involved in higher-order cycloaddition reactions. rsc.org

Radical Intermediates: Photochemical reactions of indanone derivatives can involve the formation of diradical intermediates. For example, the photochemical cyclization of certain ketones to form 1-indanones proceeds through 1,4- and 1,5-diradicals. beilstein-journals.orgutah.edu

The proposed mechanism for the bifunctional thiourea-catalyzed asymmetric [3+2] annulation of 2-isothiocyanato-1-indanones involves the formation of a Michael adduct intermediate, which then undergoes cyclization. nih.gov

Detailed kinetic and spectroscopic studies are essential for a complete understanding of reaction mechanisms. While such studies specifically for this compound are not widely reported, the techniques used for related compounds are applicable.

Spectroscopic Techniques:

NMR Spectroscopy: 1H and 13C NMR are powerful tools for characterizing the structures of starting materials, products, and stable intermediates. Techniques like COSY, HMQC, and HMBC are used to establish connectivity and stereochemistry. acs.org For example, NMR has been used to assign the complete proton and carbon signals for 2-ethyl-1-indanone. researchgate.net

IR Spectroscopy: Infrared spectroscopy is useful for identifying functional groups. The carbonyl (C=O) stretch of the indanone core is a characteristic peak that can be monitored during reactions. sioc-journal.cn

Mass Spectrometry: Mass spectrometry can be used to identify reaction intermediates and products by their mass-to-charge ratio. mdpi.com

Kinetic Studies:

Stereochemical Aspects in 2 Isopropylidene 1 Indanone Synthesis and Reactivity

Enantioselective Synthesis and Chiral Induction Strategies

While 2-isopropylidene-1-indanone itself is achiral, its reactions can generate chiral centers, and derivatives can be designed to be chiral. Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This is often achieved through chiral induction, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other. nih.govcjps.org

A prominent strategy for generating chiral indanones is through the asymmetric hydrogenation of prochiral precursors like 2-alkylidene-1-indanones or related indenones. For instance, iridium-catalyzed asymmetric hydrogenation of 3-arylindenones has been shown to produce chiral 3-arylindanones with good enantioselectivities. researchgate.net Similarly, rhodium-catalyzed asymmetric intramolecular 1,4-addition of boronic acid derivatives to chalcone-like precursors provides a reliable route to enantioenriched 3-aryl-1-indanones with high yields and excellent enantioselectivities (up to 95% ee). organic-chemistry.orgacs.org In these reactions, chiral phosphine (B1218219) ligands, such as MonoPhos, are crucial for inducing asymmetry. organic-chemistry.orgacs.org

Another powerful approach is organocatalysis. Chiral secondary amines can catalyze the Michael addition of aldehydes to nitroalkenes, which can then undergo further cyclization with ninhydrin (B49086) to form complex oxa-spirocyclic indanones with multiple stereocenters, achieving excellent enantioselectivities (up to 99% ee). thieme-connect.com Furthermore, dearomative cycloaddition reactions, such as the [10+2] cycloaddition between 2-alkylidene-1-indanones and 3-nitroindoles catalyzed by a phase-transfer catalyst, can generate structurally diverse polycyclic cyclopenta[b]indoline derivatives. rsc.orgrsc.org

The table below summarizes selected enantioselective methods applicable to the synthesis of chiral indanone derivatives.

Reaction Type Catalyst/Reagent Substrate Type Product Type Enantioselectivity (ee) Reference(s)
Asymmetric HydrogenationIridium Complex3-ArylindenonesChiral 3-ArylindanonesGood researchgate.net
Asymmetric 1,4-AdditionRhodium/MonoPhosPinacolborane chalcone (B49325) derivativesChiral 3-Aryl-1-indanonesUp to 95% organic-chemistry.orgacs.org
Michael–Henry–AcetalizationOrganocatalyst (chiral amine)Aldehydes, nitroolefins, ninhydrinOxa-spirocyclic indanonesUp to 99% thieme-connect.com
[10+2] CycloadditionPhase-Transfer Catalyst (TEBA)2-Alkylidene-1-indanones, 3-nitroindolesPolycyclic cyclopenta[b]indolinesN/A (focus on diastereoselectivity) rsc.orgrsc.org
Electrophilic α-pentafluoroethylationLa(OTf)₃ / (S,R)-indanyl-pyboxAlkyl 1-indanone-2-carboxylatesα-pentafluoroethylated indanonesUp to 89% sci-hub.se

Diastereoselective Control in Multi-Step Transformations

When a molecule already contains a stereocenter, or when a reaction creates more than one new stereocenter, the control of relative stereochemistry becomes crucial. Diastereoselective reactions aim to form one diastereomer preferentially over others.

In reactions involving 2-alkylidene-1-indanones, the rigid five-membered ring can influence the facial selectivity of approaching reagents. For example, the dimerization of 2-(E)-benzylidene-1-indanone under basic conditions is highly stereoselective, yielding almost exclusively one diastereomer of the resulting spirodimer. researchgate.net

Multi-step syntheses often require careful planning to control the stereochemistry at each new center. A cascade carbocation cyclization, also described as an interrupted iso-Nazarov reaction, can forge a trans relationship between two newly formed adjacent stereocenters. researchgate.net In contrast, subsequent intermolecular additions can establish a cis stereocontrol at a new ring junction, leading to tetracyclic systems with excellent stereoselectivity across three contiguous chiral centers. researchgate.net

Another example is the synthesis of cyclopentane-fused indanones. A multi-step sequence starting from a styryl-substituted indanone can involve a diastereoselective allylation to install a substituent at the α-position, preferentially forming the trans-indanone. rsc.org This intermediate can then undergo further transformations like ring-closing metathesis. rsc.org The Corey-Chaykovsky reaction on enones can also proceed diastereoselectively via a Michael addition followed by an aldol-type reaction to produce chiral indanones with an allylic-benzylic tertiary alcohol. nih.gov

The following table highlights examples of diastereoselective transformations involving indanone derivatives.

Transformation Key Reagents/Conditions Stereochemical Outcome Significance Reference(s)
Dimerization of 2-(E)-benzylidene-1-indanoneBase (e.g., NaHCO₃)Highly stereoselective formation of a single spirodimer diastereomerControl over relative stereochemistry in C-C bond formation researchgate.net
Cascade Carbocation CyclizationAcid catalysisInitial trans relationship, subsequent cis control at new ring junctionConstruction of complex polycyclic systems with multiple stereocenters researchgate.net
Allylation of Indanone EnolateAllyl bromidePreferential formation of trans-diastereomerIntroduction of functionality with stereocontrol rsc.org
Corey-Chaykovsky ReactionDimethyloxosulfonium methylide (DOSM)Diastereoselective Michael addition followed by aldol (B89426) reactionCreation of adjacent stereocenters, including a quaternary alcohol nih.gov
[10+2] CycloadditionPhase-Transfer Catalyst (TEBA)Excellent diastereoselectivities (>20:1 dr)Access to complex polycyclic indolines rsc.org

Determination and Assignment of Absolute and Relative Configurations

The unambiguous determination of the stereochemistry of newly synthesized chiral molecules is a critical final step. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography: This is the gold standard for determining both the relative and absolute configuration of a molecule, provided that a suitable single crystal can be grown. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions in three-dimensional space. The absolute configuration of complex molecules, such as oxa-spirocyclic indanones and polycyclic cyclopenta[b]indoline derivatives, has been unequivocally established using this method. thieme-connect.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for elucidating molecular structure and stereochemistry in solution.

Nuclear Overhauser Effect (NOE): NOESY experiments measure through-space interactions between protons. The presence of an NOE correlation between two protons indicates their spatial proximity, which can be used to determine relative stereochemistry. For example, NOESY data helped establish the syn stereochemical arrangement in a substituted indanone by showing a correlation between protons on C9 and C8. preprints.org

Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of relative configurations, such as distinguishing between cis and trans isomers in 2,3-disubstituted indanones. preprints.orgbeilstein-journals.org For instance, a smaller coupling constant (e.g., 2.6 Hz) can indicate an anti conformation, while a larger one (e.g., 7.96 Hz) suggests a syn arrangement. preprints.org

Chiral Derivatizing Agents: For determining the absolute configuration of alcohols or amines, chiral derivatizing agents like Mosher's acid (MTPA) can be used. researchgate.netresearchgate.net By creating diastereomeric esters or amides, the chemical shifts of nearby protons in the ¹H NMR spectrum are altered in a predictable way, allowing the absolute configuration of the original stereocenter to be deduced. researchgate.net

Chiroptical Methods:

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The experimental ECD spectrum can be compared with theoretically calculated spectra for possible enantiomers. A good match allows for the assignment of the absolute configuration. This method was successfully used to determine the absolute configuration of streptinone, an indanone derivative, by comparing the experimental spectrum to the calculated spectrum of the (8R, 9S)-isomer. mdpi.com

The combination of these techniques provides chemists with a robust toolkit for the confident assignment of stereochemistry in the synthesis and transformation of this compound and its diverse derivatives.

Computational and Theoretical Chemistry Studies of 2 Isopropylidene 1 Indanone

Electronic Structure and Conformational Landscape Analysis

The electronic structure of 2-Isopropylidene-1-indanone is fundamentally shaped by the conjugation between the carbonyl group and the exocyclic double bond, which is further influenced by the indanone scaffold. Computational methods are essential to understand the distribution of electrons and the conformational possibilities of the molecule.

The planarity of the conjugated system is a key determinant of its electronic properties. The delocalization of π-electrons across the O=C–C=C system leads to a partial double bond character between the Cα-Cβ bond and a reduced bond order for the carbonyl group. tjpr.org The indanone ring itself is nearly planar but the methylene (B1212753) group at the C3 position introduces a degree of flexibility.

Computational analysis, typically using Density Functional Theory (DFT), reveals the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. For α,β-unsaturated ketones, the HOMO is generally distributed over the entire π-system, while the LUMO is predominantly localized on the β-carbon and the carbonyl carbon, indicating the likely sites for nucleophilic attack. researchgate.net

Conformational analysis of the five-membered ring in indanone systems shows that it can adopt a slight pucker, deviating from perfect planarity. researchgate.net For this compound, the primary conformational freedom lies in the orientation of the isopropylidene methyl groups relative to the indanone ring. However, due to the rigidity of the fused ring system, the number of stable conformers is limited. The global minimum energy conformation is one that minimizes steric hindrance between the methyl groups and the aromatic ring.

Table 1: Calculated Electronic Properties of this compound (Hypothetical data based on typical values for similar α,β-unsaturated ketones)

Parameter Value Method/Basis Set
HOMO Energy -6.5 eV B3LYP/6-311+G(d,p)
LUMO Energy -2.1 eV B3LYP/6-311+G(d,p)
HOMO-LUMO Gap 4.4 eV B3LYP/6-311+G(d,p)

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT)

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the mechanisms of reactions involving this compound. nih.gov These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway.

A common reaction for α,β-unsaturated ketones is the Michael addition. DFT calculations can model the approach of a nucleophile to the β-carbon of the isopropylidene group. The calculations would typically show the formation of an enolate intermediate, followed by protonation to yield the final product. The activation energy for the nucleophilic attack and the stability of the intermediate can be calculated to predict the reaction's feasibility and rate. nih.gov

Another reaction amenable to computational study is cycloaddition. For instance, the [3+2] cycloaddition of a dipole with the exocyclic double bond can be modeled. DFT calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and can predict the stereoselectivity of the product. researchgate.net Such studies involve locating the transition state structures and calculating their energies relative to the reactants and products.

Table 2: Calculated Activation Energies for a Hypothetical Michael Addition Reaction (Hypothetical data based on typical values for similar reactions)

Reaction Step Activation Energy (kcal/mol) Method/Basis Set
Nucleophilic Attack 15.2 B3LYP/6-31G(d)

Prediction of Chemical Reactivity and Selectivity Profiles

Computational chemistry allows for the prediction of the chemical reactivity and selectivity of this compound. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. nih.gov

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors can be used to compare the reactivity of this compound with other related compounds. Furthermore, local reactivity descriptors, such as the Fukui functions or the molecular electrostatic potential (MEP), can predict the most reactive sites within the molecule. The MEP visually displays the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP would show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential near the β-carbon, confirming it as a site for nucleophilic attack. nih.gov

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. rsc.org MD simulations model the movement of atoms over time by solving Newton's equations of motion.

In a solvent, MD simulations can reveal how solvent molecules arrange around the solute and how this solvation affects the conformational preferences of this compound. For example, in a polar solvent, solvent molecules would be expected to form hydrogen bonds with the carbonyl oxygen, which could influence the electronic properties and reactivity of the molecule. npl.co.uk

If this compound is being studied as a potential inhibitor of an enzyme, MD simulations can be used to model its binding to the active site. These simulations can provide information on the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. nih.gov Such information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Isopropylidene-1-indanone in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, including chemical shifts (δ), spin-spin coupling constants (J), and signal integrations, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton spectrum provides information on the number of chemically distinct protons and their local electronic environments. For this compound, the key resonances include two singlets (or very closely spaced doublets) in the olefinic region for the two non-equivalent methyl groups of the isopropylidene moiety. The aromatic region would display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring of the indanone core. A pair of signals, typically multiplets, would correspond to the methylene (B1212753) protons (C3-H₂) adjacent to the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 spectrum reveals the number of unique carbon atoms. Key signals would include a resonance at a significantly downfield chemical shift (>190 ppm) for the carbonyl carbon (C=O). The sp² hybridized carbons of the isopropylidene group and the aromatic ring would appear in the typical olefinic/aromatic region (approx. 120-150 ppm). The two methyl carbons of the isopropylidene group would resonate at the high-field (upfield) end of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further confirming assignments. researchgate.net

Interactive Data Table: Predicted NMR Assignments for this compound in CDCl₃

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Notes
Carbonyl (C1)-~195-205Quaternary carbon, characteristic ketone chemical shift.
Isopropylidene (C=)-~140-150Quaternary carbon of the double bond.
Isopropylidene (-CH₃)~2.2 (s, 3H), ~2.4 (s, 3H)~20-25Two distinct methyl signals due to anisotropic effects of the carbonyl group.
Methylene (C3)~3.0-3.2 (m, 2H)~30-35Methylene group adjacent to the aromatic ring.
Aromatic (C4-C7)~7.3-7.8 (m, 4H)~124-138Complex pattern due to four adjacent aromatic protons.
Aromatic (C3a, C7a)-~135-155Quaternary aromatic carbons at the ring junction.

Advanced Mass Spectrometry (MS) Techniques (e.g., Tandem MS, Fragmentation Pathways)

Advanced mass spectrometry techniques are critical for confirming the molecular weight of this compound and for deducing its structure through controlled fragmentation. Electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) are particularly powerful tools.

In a typical ESI-MS experiment, the compound is ionized, often by protonation, to form the molecular ion [M+H]⁺, which for this compound (C₁₂H₁₂O, MW = 172.22 g/mol ) would be observed at an m/z (mass-to-charge ratio) of 173.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern. researchgate.net For structures like 2-arylidene-1-indanones, which are analogous to this compound, common fragmentation pathways have been established. researchgate.net One expected major fragmentation pathway is a retro-Diels-Alder or related retro-aldol type reaction, leading to the loss of the isopropylidene group as a neutral fragment. The fragmentation provides structural fingerprints that confirm the connectivity of the indanone core and the substituent at the 2-position. researchgate.net

Interactive Data Table: Predicted ESI-MS/MS Fragmentation for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
173 [M+H]⁺13142 (Propene)Loss of the isopropylidene group.
173 [M+H]⁺14528 (CO)Loss of carbon monoxide from the indanone core.
173 [M+H]⁺11558 (CO + Propene)Sequential loss of CO and the isopropylidene moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are complementary; a vibration that is strong in Raman may be weak in IR, and vice-versa. iiconservation.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. Because the carbonyl is conjugated with the exocyclic double bond and the aromatic ring, this band is expected to appear at a lower wavenumber (typically 1700-1715 cm⁻¹) compared to a simple saturated ketone (around 1715 cm⁻¹). libretexts.orglibretexts.org Other key bands include the C=C stretching of the isopropylidene group and the aromatic ring, as well as C-H stretching and bending vibrations.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (conjugated ketone)IR1700 - 1715Strong
C=C Stretch (isopropylidene)Raman1640 - 1660Strong
C=C Stretch (aromatic)IR & Raman1580 - 1610Medium-Strong
C-H Stretch (aromatic, sp²)IR3000 - 3100Medium
C-H Stretch (aliphatic, sp³)IR2850 - 3000Medium

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the conjugated π-electron system of a molecule.

UV-Visible (UV-Vis) Spectroscopy: this compound possesses an extended chromophore, where the carbonyl group, the exocyclic double bond, and the aromatic ring are all in conjugation. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb ultraviolet light strongly. libretexts.org The spectrum would likely show two main absorption bands: a strong band at shorter wavelengths (around 250-280 nm) corresponding to a π→π* transition, and a weaker, longer-wavelength band (around 320-350 nm) corresponding to the n→π* transition of the carbonyl group. msu.edubath.ac.uk

Fluorescence Spectroscopy: Simple enone systems like this compound are typically not highly fluorescent. The excited state energy is often efficiently dissipated through non-radiative pathways such as vibrational relaxation or intersystem crossing to the triplet state. While some complex indanone derivatives have been engineered to be fluorescent, no significant native fluorescence is expected for the parent compound. ugr.esresearchgate.net

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available in crystallographic databases, analysis of closely related derivatives like (Z)-2-(3,5-Dimethoxybenzylidene)-1-Indanone provides a template for the type of information that would be obtained. mdpi.comsigmaaldrich.com A crystallographic study would definitively establish the planarity of the indanone ring system and the geometry of the exocyclic double bond. It would also reveal how the molecules pack in the crystal lattice, detailing any π-stacking interactions between the aromatic rings or other intermolecular forces that govern the solid-state architecture. researchgate.net

Chromatographic Derivatization for Enhanced Analytical Detection (e.g., GC-MS, LC)

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

Liquid Chromatography (LC): Due to its strong UV chromophore, this compound can be readily analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV). researchgate.netresearchgate.net A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical setup. This method allows for direct analysis without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, especially for trace-level detection, derivatization is often employed to improve the volatility and thermal stability of the analyte. Ketones are commonly derivatized by reaction with hydroxylamine (B1172632) reagents to form oximes. A particularly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.com The resulting PFB-oxime derivative is highly volatile and exhibits excellent sensitivity in a mass spectrometer, especially when using negative chemical ionization (NCI) mode, which is highly selective for electron-capturing groups like the pentafluorobenzyl moiety. This derivatization strategy significantly enhances detection limits for the analysis of ketones in various matrices.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks and Synthons for Complex Molecular Architectures

2-Isopropylidene-1-indanone serves as a valuable building block for the synthesis of more complex molecular architectures. rsc.org The indanone core is a recurring motif in a variety of biologically active compounds and natural products. nih.govbeilstein-journals.orgresearchgate.net The presence of the isopropylidene group provides a reactive handle for a range of chemical transformations, allowing for the elaboration of the indanone scaffold.

The reactivity of the exocyclic double bond in this compound allows it to participate in various cycloaddition reactions, such as Diels-Alder reactions, to construct polycyclic systems. beilstein-journals.org Additionally, the carbonyl group and the adjacent α-carbon can be functionalized through reactions like aldol (B89426) condensations and Michael additions, further expanding its synthetic utility. nih.gov These transformations enable the introduction of new stereocenters and functional groups, paving the way for the synthesis of diverse and complex target molecules. rsc.org For instance, the core structure of this compound is related to various natural products, and its derivatives can be seen as precursors to these complex structures. researchgate.net

The strategic application of this compound and its derivatives allows for the efficient construction of molecular frameworks that are otherwise challenging to assemble. This makes it a key intermediate in the synthesis of compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Role in Ligand Design for Catalysis (e.g., Olefin Polymerization)

The indanone framework, a core component of this compound, has been identified as a valuable scaffold in the design of ligands for transition metal-catalyzed reactions, including olefin polymerization. nih.gov The steric and electronic properties of ligands play a crucial role in determining the activity, selectivity, and stability of the resulting catalyst. numberanalytics.com

While direct applications of this compound in this context are not extensively documented, the broader class of indanone-containing ligands has shown significant promise. The rigid structure of the indanone moiety can impart specific steric bulk around the metal center, influencing the coordination of the olefin monomer and the subsequent insertion steps in the polymerization process. numberanalytics.comresearchgate.net

The development of post-metallocene catalysts, which often feature chelating ligands, has opened up new avenues for catalyst design. mdpi.comresearchgate.net Ligands derived from the indanone scaffold can be modified with various donor groups to create bidentate or tridentate ligands that coordinate to the metal center. nih.gov These modifications allow for fine-tuning of the electronic environment of the catalyst, which in turn affects its polymerization activity and the properties of the resulting polymer. researchgate.net The versatility of the indanone structure makes it an attractive platform for creating libraries of ligands for screening in various catalytic applications. nih.govmdpi.com

Table 1: Factors in Ligand Design for Olefin Polymerization Catalysis

FactorInfluence on Catalysis
Steric Bulk Affects monomer approach and insertion, influencing polymer stereochemistry and molecular weight. numberanalytics.com
Electronic Properties Modulates the electrophilicity of the metal center, impacting catalyst activity and comonomer incorporation. numberanalytics.com
Ligand Backbone Rigidity Provides a well-defined coordination sphere, enhancing catalyst stability and control over the polymerization process.
Chelate Ring Size Influences the geometry and stability of the metal complex, which can affect catalytic performance.

Contribution to Photochromic and Luminescent Systems Development

Derivatives of this compound have been investigated for their potential in the development of photochromic and luminescent materials. Photochromic compounds can reversibly change their color upon exposure to light, a property that is of interest for applications such as optical data storage, molecular switches, and smart windows.

Research has shown that related compounds, such as (E)-2-isopropylidene-3-[1-(3,4,5-trimethoxyphenyl)ethylidene]succinic anhydride, undergo photocyclization to form deeply colored species. rsc.org This process involves the formation of a new ring and a significant change in the electronic structure of the molecule, leading to a change in its absorption spectrum. The thermal stability of the colored form and the efficiency of the photochemical and thermal reverse reactions are critical parameters for practical applications. rsc.org

The structural framework of this compound, with its conjugated system, can be a foundation for designing new photochromic and luminescent molecules. By introducing appropriate donor and acceptor groups, it is possible to tune the photophysical properties of these compounds. researchgate.net For instance, the introduction of specific substituents can influence the energy levels of the molecular orbitals, thereby affecting the absorption and emission wavelengths. The development of molecules that exhibit both photochromism and luminescence is particularly interesting, as it opens up possibilities for creating multifunctional materials. beilstein-journals.org

Precursors for the Synthesis of Diverse Natural Products

The indanone skeleton is a common structural motif found in a variety of natural products with diverse biological activities. nih.govresearchgate.net Consequently, this compound and its derivatives serve as important precursors in the total synthesis of these complex molecules. researchgate.net

The synthetic utility of the indanone core lies in its amenability to a wide range of chemical transformations. beilstein-journals.orgorganic-chemistry.org Functional group manipulations on the indanone ring and reactions involving the exocyclic double bond of this compound allow for the construction of the intricate functionalities and stereochemical arrangements found in natural products. researchgate.net For example, the synthesis of certain benzofuran-3-one natural products involves the establishment of an isopropylidene motif. researchgate.net

The ability to introduce various substituents onto the aromatic ring of the indanone provides access to a wide array of natural product analogues. nih.gov This is crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. By synthesizing and evaluating a range of derivatives, chemists can identify the key structural features responsible for the desired biological effect. nih.gov

Emerging Research Directions and Future Outlook

Development of Highly Efficient and Atom-Economical Synthesis Routes

Current synthetic strategies for related 1-indanone (B140024) structures often involve intramolecular Friedel-Crafts reactions. beilstein-journals.orgmdpi.comnih.gov While effective, these reactions can sometimes require harsh conditions and generate significant waste. Future research may focus on the following areas:

Catalytic Approaches: The development of novel catalytic systems is a cornerstone of modern organic synthesis. For the synthesis of 2-isopropylidene-1-indanone, research into new catalysts that can facilitate the key bond-forming reactions under milder conditions is a promising avenue. This includes the exploration of transition metal catalysts, such as those based on palladium, rhodium, or nickel, which have shown utility in the synthesis of various indanone derivatives. organic-chemistry.org The use of environmentally benign and reusable catalysts would also align with the principles of green chemistry. jocpr.com

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. Future work could explore one-pot procedures for the construction of the this compound scaffold from readily available starting materials.

Reagentless Synthesis: The concept of reagentless synthesis, where reactions are promoted by external energy sources such as heat or light in the absence of traditional reagents, represents a frontier in atom-economical synthesis. rsc.org While not yet widely applied to indanone synthesis, this area holds potential for future exploration.

Synthetic Strategy Key Advantages Potential for this compound
Novel Catalysis Milder reaction conditions, higher selectivity, potential for asymmetric synthesis.Development of catalysts for direct isopropylidenation of 1-indanone or for the cyclization of tailored precursors.
One-Pot Syntheses Reduced workup steps, less solvent waste, improved time efficiency.A one-pot cyclization-condensation sequence to build the molecule from simpler fragments.
Atom-Economical Reactions Maximizes incorporation of starting material atoms into the product, minimizes byproducts. jocpr.comExploring addition or cycloaddition strategies that form the core structure with minimal atom loss.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique structural features of this compound, namely the exocyclic double bond conjugated with the ketone, suggest a rich and varied reactivity profile that is ripe for exploration. Future research will likely focus on uncovering novel chemical transformations that leverage these features.

Cycloaddition Reactions: The electron-deficient double bond in this compound makes it a potential candidate for various cycloaddition reactions. For instance, Diels-Alder reactions with electron-rich dienes could provide access to complex polycyclic structures. nih.gov Similarly, [3+2] cycloadditions could be employed to construct novel heterocyclic systems fused to the indanone core.

Asymmetric Transformations: The development of enantioselective reactions is a major goal in modern organic synthesis. Future research could focus on the asymmetric hydrogenation of the exocyclic double bond to produce chiral 2-isopropyl-1-indanones. Furthermore, enantioselective additions of nucleophiles to the carbonyl group or the double bond could provide access to a range of enantioenriched indanone derivatives.

Radical Reactions: The double bond in this compound could also participate in radical addition reactions, opening up avenues for the introduction of a variety of functional groups.

Reaction Type Potential Products Significance
Cycloadditions Fused polycyclic and heterocyclic systems.Rapid construction of molecular complexity from a simple starting material.
Asymmetric Catalysis Enantioenriched 2-isopropyl-1-indanones and other derivatives.Access to chiral building blocks for various applications.
Radical Additions Functionalized indanone derivatives with new C-C or C-heteroatom bonds.Introduction of diverse functional groups under potentially mild conditions.

Integration with High-Throughput Experimentation and Automation in Synthesis

The fields of high-throughput experimentation (HTE) and automated synthesis are revolutionizing the way chemical research is conducted. seqens.comchemrxiv.org These technologies allow for the rapid screening of reaction conditions and the synthesis of compound libraries with minimal manual intervention. chimia.chrsc.org The application of these tools to the study of this compound holds significant promise.

Reaction Optimization: HTE can be used to rapidly screen a wide range of catalysts, solvents, temperatures, and other reaction parameters to identify the optimal conditions for the synthesis of this compound. nih.govresearchgate.net This can significantly accelerate the development of more efficient and robust synthetic routes.

Library Synthesis: Automated synthesis platforms can be employed to generate libraries of this compound derivatives with variations in the aromatic ring or other parts of the molecule. chemrxiv.org These libraries could then be screened for various properties.

Data-Driven Discovery: The large datasets generated by HTE can be used in conjunction with machine learning algorithms to predict reaction outcomes and to guide the discovery of new reactions and catalysts. chemrxiv.org

Technology Application to this compound Expected Outcome
High-Throughput Experimentation (HTE) Screening of catalysts and conditions for synthesis and transformations. seqens.comhte-company.comRapid identification of optimal reaction parameters and discovery of new reactivity. nih.gov
Automated Synthesis Parallel synthesis of a library of derivatives. chimia.chrsc.orgEfficient generation of a diverse set of compounds for further study.
Machine Learning Analysis of HTE data to build predictive models. chemrxiv.orgAccelerated discovery of new synthetic methods and understanding of structure-reactivity relationships.

Advanced Studies on Transient Species and Reaction Intermediates

A deep understanding of a chemical reaction requires knowledge of the transient species and intermediates that are formed along the reaction pathway. Advanced analytical techniques can provide valuable insights into these fleeting species. For reactions involving this compound, future research could focus on:

Spectroscopic Characterization: Techniques such as time-resolved spectroscopy could be used to directly observe and characterize short-lived intermediates, such as radicals or ionic species, that may be involved in its reactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and to predict the structures and energies of transition states and intermediates. acs.org This can provide a theoretical framework for understanding the observed reactivity.

Trapping Experiments: The use of chemical trapping agents can provide indirect evidence for the existence of certain reactive intermediates.

Early studies on the reactions of Grignard reagents with ketones noted the appearance of transient colors, suggesting the formation of intermediate complexes. dss.go.th While these early observations were not on this compound specifically, they highlight the long-standing interest in understanding reaction intermediates. Modern techniques now allow for a much more detailed investigation of such species. For instance, the mechanism of ruthenium-catalyzed cyclization to form indanones is proposed to involve a metal-vinylidene intermediate. acs.org Similar detailed mechanistic studies on the reactions of this compound could uncover new and interesting chemical behavior.

Technique Information Gained Application to this compound
Time-Resolved Spectroscopy Direct observation of short-lived species.Elucidation of reaction mechanisms, particularly for photochemical or radical reactions.
Computational Chemistry Prediction of intermediate structures and reaction energy profiles. acs.orgUnderstanding the factors that control reactivity and selectivity.
Mass Spectrometry Detection and characterization of intermediates under steady-state conditions. researchgate.netIdentifying key species in complex reaction mixtures.

Q & A

Q. How can microfluidic systems improve the scalability of this compound synthesis?

  • Methodological Answer :
  • Continuous-flow setup : Design a chip reactor with staggered herringbone mixers to enhance mass transfer (residence time <5 mins).
  • In-line analytics : Integrate FT-IR probes to monitor conversion in real time, adjusting flow rates via PID controllers .

Q. What protocols ensure reliable measurement of this compound’s solubility in supercritical CO₂?

  • Methodological Answer :
  • High-pressure cell : Use a sapphire view cell (40–60°C, 80–120 bar) with dynamic saturation method.
  • Validation : Cross-check gravimetric data with in-situ Raman spectroscopy (CO₂ stretching mode at 1280–1380 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.